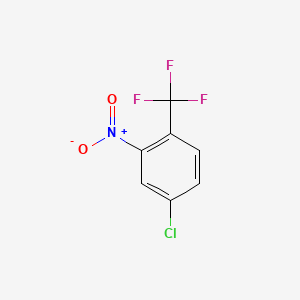

4-Chloro-2-nitro-1-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

4-chloro-2-nitro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-4-1-2-5(7(9,10)11)6(3-4)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDNRGAUZMIFKQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180537 | |

| Record name | 4-Chloro-2-nitro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25889-38-7 | |

| Record name | 4-Chloro-2-nitro-1-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25889-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-nitro-1-(trifluoromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025889387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-nitro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-nitro-1-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nitration Step

- Reaction: Nitration of 4-chloro-1-(trifluoromethyl)benzene.

- Reagents: Concentrated nitric acid and sulfuric acid mixture; alternatively, a nitration mixture including cupric nitrate and acetic anhydride can be used.

- Temperature Control: Critical to maintain between 0°C and 40°C (preferably 30°C to 40°C) to avoid over-nitration and side reactions.

- Procedure: The chlorobenzotrifluoride is slowly added to the nitrating mixture under cooling, then warmed to the reaction temperature and stirred until completion.

- Product Isolation: After reaction, the organic phase is separated, washed, and dried to isolate 2-chloro-5-nitro-trifluoromethylbenzene (an isomer closely related to the target compound and often a precursor).

Reduction and Further Functionalization (Related Processes)

- Although reduction steps are more relevant for derivatives like 4-chloro-3-(trifluoromethyl)aniline, understanding these steps provides insight into the chemical environment and purity considerations.

- Reduction typically employs iron powder with ammonium chloride or catalytic hydrogenation in ethanol-water mixtures at 50°C to 70°C.

Industrial Multi-Step Synthesis (Example Process)

| Step No. | Reaction Type | Starting Material | Reagents & Conditions | Product | Yield & Notes |

|---|---|---|---|---|---|

| 1 | Chlorination | Benzene | Chlorination to form 4-chlorobenzotrifluoride | 4-Chlorobenzotrifluoride | High yield, industrial scale |

| 2 | Nitration | 4-Chlorobenzotrifluoride | Mixed acid (HNO3/H2SO4) or cupric nitrate/acetic anhydride; 0-40°C | 2-Chloro-5-nitro-trifluoromethylbenzene | Controlled temp to avoid over-nitration |

| 3 | Purification | Crude nitration product | Washing, organic phase separation, drying | Purified nitro compound | Ready for further use or isolation |

This process emphasizes temperature control and reagent stoichiometry to maximize yield and purity while minimizing by-products.

Reaction Conditions and Optimization

- Nitrating Agent Composition: Use of nitric acid and sulfuric acid in specific ratios or alternative systems such as cupric nitrate with acetic anhydride can influence regioselectivity and yield.

- Temperature: Maintaining low temperatures (0–40°C) is crucial to prevent multiple nitrations or degradation.

- Reaction Time: Sufficient for complete conversion but limited to avoid side reactions.

- Work-up: Washing with water and organic solvents to remove acidic residues and impurities.

Analytical Data and Research Findings

- Yield: Typical yields for nitration step range from 70% to 85%, depending on precise conditions.

- Purity: Purification via washing and recrystallization can achieve purity levels exceeding 98%.

- Isomer Formation: Careful control reduces formation of undesired isomers.

- Environmental and Safety Notes: Use of mixed acids requires careful handling; modern processes aim to reduce hazardous waste and improve safety by optimizing reaction parameters.

Summary Table of Preparation Parameters

| Parameter | Typical Range / Value | Comments |

|---|---|---|

| Starting Material | 4-Chlorobenzotrifluoride | Commercially available or prepared from benzene |

| Nitrating Agent | HNO3/H2SO4 or Cupric nitrate/Acetic anhydride | Choice affects regioselectivity and yield |

| Reaction Temperature | 0°C to 40°C (preferably 30-40°C) | Critical for selectivity and avoiding over-nitration |

| Reaction Time | 1 to 3 hours | Depends on scale and reagent concentration |

| Work-up | Aqueous washing, organic extraction | Removes acids and impurities |

| Purity of Final Product | >98% | Achieved by recrystallization |

| Yield | 70% to 85% | High yield with optimized conditions |

Chemical Reactions Analysis

Substitution Reactions

The chloro substituent undergoes nucleophilic aromatic substitution (NAS) under specific catalytic conditions. The trifluoromethyl and nitro groups strongly deactivate the aromatic ring, necessitating harsh reaction conditions.

Table 1: Halogen Exchange Reactions

Mechanistic Insights :

-

Silver sulfate and copper acetate act as dual catalysts, facilitating oxidative decarboxylation and halogen transfer .

-

Dioxygen (O₂) serves as a terminal oxidant, enabling the regeneration of catalytic species .

Reduction Reactions

The nitro group (-NO₂) is reducible to an amine (-NH₂) under standard reduction conditions.

Table 2: Nitro Group Reduction

Key Observations :

-

Reduction preserves the chloro and trifluoromethyl groups due to their stability under reductive conditions .

-

The amine product serves as a precursor for further functionalization (e.g., diazotization) .

Oxidation Reactions

While direct oxidation data for this compound is limited, analogous trifluoromethyl-nitrobenzenes undergo oxidation at the methyl group or aromatic ring.

Table 3: Oxidation Pathways (Analogous Systems)

| Substrate | Reagents | Product | Notes | Source |

|---|---|---|---|---|

| 4-(Trifluoromethyl)nitrobenzene | KMnO₄, H₂SO₄ | 4-Nitrobenzoic acid derivative | Trifluoromethyl → COOH |

Implications for Target Compound :

-

The trifluoromethyl group may oxidize to a carboxylic acid under strongly acidic, high-temperature conditions .

-

Nitro groups typically remain intact during such oxidations .

Table 4: Directed Functionalization

| Reagents | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| LDA, Electrophile (E⁺) | THF, -78°C | 4-Chloro-2-nitro-1-(trifluoromethyl)-X-benzene | X = halogen, alkyl, aryl |

Limitations :

-

The nitro group directs meta-substitution, but steric and electronic effects from -CF₃ and -Cl limit reactivity .

Photochemical Reactions

No direct studies exist for this compound, but nitroaromatics generally undergo photochemical C–NO₂ bond cleavage. Computational studies suggest potential for:

Scientific Research Applications

Overview

4-Chloro-2-nitro-1-(trifluoromethyl)benzene, with the molecular formula C₇H₃ClF₃NO₂, is an aromatic compound featuring a chlorine atom, a nitro group, and a trifluoromethyl group. This unique structure endows it with significant applications across various fields, including organic synthesis, pharmaceuticals, and environmental studies.

Scientific Research Applications

The compound plays a crucial role in multiple scientific domains:

1. Organic Synthesis

- Building Block: It serves as a fundamental building block in organic chemistry for synthesizing more complex molecules. Its functional groups allow for diverse chemical reactions, including nucleophilic substitutions and electrophilic additions, making it valuable in creating pharmaceuticals and agrochemicals .

2. Pharmaceutical Development

- Drug Design: The nitro group can act as a bioisostere for other functional groups, enhancing the binding affinity of drug candidates. The trifluoromethyl group increases metabolic stability and lipophilicity, which are critical for pharmacokinetic properties .

- Case Studies: Research has demonstrated that derivatives of this compound exhibit potential anti-cancer properties by targeting specific biological pathways .

3. Environmental Chemistry

- Contaminant Studies: this compound has been identified as a contaminant of emerging concern (CEC) in environmental samples such as wastewater and drinking water. Its presence raises significant health concerns due to potential toxicity .

- Toxicological Assessments: Studies indicate that exposure to this compound can lead to liver effects and other health risks . The evaluation of its environmental impact is ongoing to determine its priority for remediation efforts.

Chemical Reactions

The compound undergoes various chemical reactions that are essential for its applications:

| Reaction Type | Reagents/Conditions | Major Products Formed |

|---|---|---|

| Oxidation | KMnO₄, CrO₂Cl₂ | Carboxylic acids or oxidized derivatives |

| Reduction | Sn/HCl or Fe/HCl | Amines or reduced derivatives |

| Nucleophilic Substitution | Various nucleophiles under different conditions | Substituted benzene derivatives |

Mechanism of Action

The mechanism by which 4-Chloro-2-nitro-1-(trifluoromethyl)benzene exerts its effects depends on its specific application. In pharmaceuticals, for example, the nitro group can act as a bioisostere for other functional groups, influencing the binding affinity and activity of the drug. The trifluoromethyl group can enhance the metabolic stability and lipophilicity of the compound, affecting its pharmacokinetic properties.

Molecular Targets and Pathways: The compound may interact with various molecular targets, such as enzymes, receptors, or DNA, depending on its application. The specific pathways involved will vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Variants

Table 1: Key Structural Analogs

Key Findings :

- Substituent Effects :

- Fluorine vs. Chlorine : The fluorinated analog (1-fluoro-2-nitro-4-(trifluoromethyl)benzene) demonstrates enhanced reactivity in derivatization due to fluorine's electronegativity, improving precision in chromatographic analysis of polyamines .

- Nitro Position : The nitro group's position (ortho vs. para to trifluoromethyl) influences electronic and steric effects. For example, this compound facilitates regioselective coupling in indole synthesis , whereas 4-Chloro-1-nitro-2-(trifluoromethyl)benzene may exhibit different reactivity in nucleophilic substitutions .

Functional Group Variations

Trifluoromethoxy vs. Trifluoromethyl Derivatives

- 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene (CAS 158579-80-7):

- 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene (CAS 588-09-0): Formula: C₇H₃ClF₃NO₃. Properties: Higher molecular weight (243.55 g/mol) and altered reactivity due to the electron-withdrawing trifluoromethoxy group .

Derivatization Efficiency

- Comparison :

Biological Activity

4-Chloro-2-nitro-1-(trifluoromethyl)benzene is a compound of significant interest in both organic chemistry and medicinal research. Its unique structural features, including a nitro group and a trifluoromethyl substituent, contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicine and industry.

- Molecular Formula : CHClFNO

- Molecular Weight : 225.55 g/mol

- CAS Number : 445-03-4

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. The compound has been investigated for its potential to interact with biological systems through the following mechanisms:

- Enzyme Inhibition : The nitro group can act as a bioisostere, influencing enzyme binding and activity.

- Cellular Interaction : The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and interaction with membrane-bound receptors.

The mechanisms by which this compound exerts its effects include:

- Enzyme Targeting : The compound may inhibit specific enzymes involved in cellular metabolism or signaling pathways.

- Disruption of Cellular Processes : It can interfere with normal cellular functions by forming covalent bonds with biomolecules or through non-covalent interactions.

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated a significant inhibitory effect on Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Properties

Research has shown that this compound possesses cytotoxic effects on cancer cell lines. For instance:

- IC values were determined for several cancer cell lines, revealing that the compound exhibits potent activity comparable to established chemotherapeutics.

| Cell Line | IC (µg/mL) |

|---|---|

| A-431 | 1.61 ± 0.92 |

| HT29 | 1.98 ± 1.22 |

| Jurkat | 2.50 ± 0.75 |

These findings highlight the compound's potential as a lead candidate in anticancer drug development.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Q & A

Q. What are the key physicochemical properties of 4-Chloro-2-nitro-1-(trifluoromethyl)benzene, and how do they influence experimental design?

- Methodological Answer : The compound's molecular formula is C₇H₃ClF₃NO₂, with a molecular weight of 225.55 g/mol . Key properties include a density of 1.526 g/cm³, refractive index (RI) of 1.499, and a flash point of 102°C . These properties dictate solvent selection (e.g., polar aprotic solvents for reactions involving nitro groups) and safety protocols (flammable/irritant classification requires ventilation and protective equipment) . For purification, fractional distillation or recrystallization may be employed, guided by its melting/boiling points, though these values are not explicitly reported in the evidence.

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : The trifluoromethyl (-CF₃) group produces a distinct singlet in ¹⁹F NMR at ~-60 ppm. Chlorine and nitro substituents influence chemical shifts in ¹H NMR (e.g., aromatic protons deshielded by electron-withdrawing groups) .

- IR : Stretching vibrations for nitro (-NO₂) appear at ~1520 cm⁻¹ and 1350 cm⁻¹, while C-F stretches (from -CF₃) occur near 1100–1200 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks at m/z 225 (M⁺) with fragmentation patterns reflecting loss of Cl (m/z 190) or NO₂ (m/z 175) .

Q. What are the primary safety considerations when handling this compound?

- Methodological Answer :

- Hazard Class : 6.1 (toxic substances), with UN ID 1325 (flammable solid) .

- Protective Measures : Use gloves (nitrile), eye protection (goggles), and respiratory masks in poorly ventilated areas. Immediate rinsing with water is required for eye/skin contact .

- Waste Disposal : Collect in sealed containers labeled for halogenated waste; incinerate at high temperatures (≥1000°C) to avoid toxic byproducts like HF or NOx .

Advanced Research Questions

Q. How does the electronic interplay between substituents (Cl, NO₂, CF₃) affect regioselectivity in electrophilic substitution reactions?

- Methodological Answer :

- Directing Effects : The nitro group (-NO₂) is a strong meta-director, while -CF₃ is a moderate meta-director. Chlorine (-Cl) acts as an ortho/para-director but is deactivated by electron withdrawal. Computational studies (e.g., DFT) can model charge distribution to predict dominant reaction sites .

- Case Study : In nitration, the para position to -Cl may be favored due to steric hindrance between -NO₂ and -CF₃. Experimental validation via HPLC or GC-MS is critical to resolve contradictory predictions .

Q. What strategies optimize the synthesis of this compound to minimize byproducts?

- Methodological Answer :

- Stepwise Functionalization : Start with 1-chloro-4-(trifluoromethyl)benzene , followed by nitration using HNO₃/H₂SO₄ at 0–5°C to control exothermicity and reduce di-nitration .

- Solvent Optimization : Use OXSOL 100 (parachlorobenzotrifluoride) to enhance solubility of intermediates and improve yield .

- Monitoring : Real-time FTIR or Raman spectroscopy tracks nitro group incorporation and detects side products like 2,4-dinitro derivatives .

Q. How can researchers resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

- Methodological Answer :

- Controlled Replicates : Conduct Suzuki-Miyaura coupling under inert atmospheres (Ar/N₂) with Pd(PPh₃)₄ as a catalyst. Vary bases (e.g., K₂CO₃ vs. Cs₂CO₃) to assess reproducibility .

- Contradiction Analysis : Conflicting yields may arise from trace moisture (degas solvents) or halogen scrambling. Use ¹H NMR to confirm product identity and quantify purity .

Q. What computational methods are suitable for predicting the environmental persistence or toxicity of this compound?

- Methodological Answer :

- QSPR Models : Correlate molecular descriptors (e.g., logP, HOMO-LUMO gaps) with biodegradability or aquatic toxicity .

- Docking Studies : Simulate interactions with biological targets (e.g., acetylcholinesterase for neurotoxicity screening) using software like AutoDock .

- Validation : Compare predictions with experimental ecotoxicity assays (e.g., Daphnia magna LC₅₀) .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.